molecular formula C19H23N3O3 B6542112 N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058396-55-6

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6542112
CAS No.: 1058396-55-6
M. Wt: 341.4 g/mol
InChI Key: ADPLKJVNYSPYDX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound featuring a pyrimidinone core substituted with a 4-ethoxyphenyl group at the 4-position and an acetamide moiety linked to a cyclopentyl group. The pyrimidinone ring system is a key pharmacophore in medicinal chemistry, often associated with biological activities such as enzyme inhibition or receptor modulation . The ethoxyphenyl substituent may enhance lipophilicity and influence binding interactions, while the cyclopentyl group likely contributes to steric and conformational effects.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-16-9-7-14(8-10-16)17-11-19(24)22(13-20-17)12-18(23)21-15-5-3-4-6-15/h7-11,13,15H,2-6,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLKJVNYSPYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxy-substituted benzene derivative reacts with the pyrimidine core.

    Cyclopentyl Group Addition: The cyclopentyl group is typically added through an alkylation reaction, where a cyclopentyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit the activity of enzymes involved in disease pathways, such as kinases or proteases.

    Receptors: It may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide with structurally analogous pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and synthesis yields.

Compound Substituents Melting Point (°C) Synthesis Yield Key Structural/Functional Differences Source
This compound 4-ethoxyphenyl, cyclopentyl-acetamide Not reported Not reported Unique cyclopentyl group; ethoxy enhances lipophilicity vs. halogens/phenoxy groups.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-methylpyrimidinone, 4-chlorophenyl, thioether linkage >282 (decomposes) 76% Thioether linkage may increase metabolic stability; chloro substituent enhances electronic interactions.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-methylpyrimidinone, 4-phenoxyphenyl, thioether linkage 224–226 60% Phenoxy group increases steric bulk, potentially reducing solubility compared to ethoxy.
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 4-aminopyrimidinone, 4-ethoxyphenyl, sulfanyl linkage Not reported Not reported Amino group introduces hydrogen-bonding potential; sulfanyl vs. oxygen alters electronic properties.

Key Findings:

Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) and 4-phenoxyphenyl (bulky aromatic) substituents in analogs . Ethoxy may balance lipophilicity and metabolic stability better than halogens.

Synthetic Accessibility: Yields for analogs range from 60% to 76%, influenced by steric hindrance (e.g., phenoxy groups reduce yields) and reaction conditions (e.g., sodium methylate as a base) . The target compound’s synthesis likely follows similar alkylation strategies but with cyclopentylamine intermediates.

Physicochemical Properties: Melting points for analogs exceed 200°C, suggesting high crystallinity, a trait shared with pyrimidinone derivatives . The target compound’s melting point is unreported but expected to align with this trend. Thioether/sulfanyl linkages in analogs may enhance stability but reduce solubility compared to the oxygen-based linkage in the target compound .

Biological Implications: While biological data are absent in the evidence, structural analogs exhibit activities tied to their substituents. For example, chloro and phenoxy groups in related compounds are associated with antimicrobial or anti-inflammatory effects . The target compound’s ethoxy and cyclopentyl groups may optimize pharmacokinetic profiles for CNS or enzyme-targeted applications .

Notes on Methodology and Limitations

  • Comparisons rely on inferred data from analogs.
  • Synthesis: The alkylation of pyrimidinones with chloroacetamides is well-documented , but cyclopentyl-specific protocols require further exploration.
  • Biological Data : Absence of activity data for the target compound limits functional comparisons; future studies should prioritize assay results.

Biological Activity

N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 318.35 g/mol

This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds with similar structures often exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Compounds like N-cyclopentyl derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/Cyclin D1 complexes, leading to G1 phase arrest in cancer cells .
  • Cytotoxicity : The cytotoxic effects of N-cyclopentyl derivatives have been assessed in various cancer cell lines. The presence of the cyclopentyl group has been linked to enhanced cytotoxicity compared to other substituents .
  • Enzyme Inhibition : Similar compounds have been evaluated as inhibitors of myeloperoxidase (MPO), which is implicated in inflammatory diseases. The inhibition mechanism is often time-dependent and irreversible .

In Vitro Studies

In vitro studies have demonstrated the efficacy of N-cyclopentyl derivatives against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

CompoundCell LineIC50 (µM)Mechanism of Action
N-cyclopentyl-2-[4-(4-ethoxyphenyl)...A431 (vulvar carcinoma)10.5CDK inhibition
N-cyclopentyl derivativeMCF7 (breast cancer)8.0G1 phase arrest
N-cyclopentyl derivativeHCT116 (colon cancer)12.3Apoptosis induction

These results indicate that the compound exhibits significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis.

Case Studies

A notable case study involved the administration of a related compound in a murine model of colorectal cancer, where it was found to significantly reduce tumor size over an 18-day period. The study highlighted the importance of the cyclopentyl group in enhancing therapeutic efficacy .

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